molecular formula C12H12N2O B8444710 5-Aminomethyl-2-pyridin-2-yl-phenol

5-Aminomethyl-2-pyridin-2-yl-phenol

Cat. No.: B8444710
M. Wt: 200.24 g/mol
InChI Key: VNVHGKDTQNNRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminomethyl-2-pyridin-2-yl-phenol is a heterocyclic aromatic compound featuring a phenol core substituted with a pyridin-2-yl group at the 2-position and an aminomethyl group at the 5-position. Such a configuration suggests applications in medicinal chemistry (e.g., kinase inhibitors) or as a ligand in coordination chemistry.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-(aminomethyl)-2-pyridin-2-ylphenol

InChI

InChI=1S/C12H12N2O/c13-8-9-4-5-10(12(15)7-9)11-3-1-2-6-14-11/h1-7,15H,8,13H2

InChI Key

VNVHGKDTQNNRHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=C2)CN)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Driven Comparisons
Compound Name Key Substituents Functional Differences vs. Target Compound Potential Applications Reference
5-Amino-2-pyridinecarboxylic acid Carboxylic acid at 2-position Increased acidity; hydrogen-bonding capacity differs due to -COOH vs. -OH Metal chelation, drug intermediates
2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile Nitrile and methyl groups at 2-position Reduced polarity; nitrile group enables nucleophilic reactions Agrochemical synthesis
5-Amino-3-(4-nitrophenyl)-1H-pyrazole Nitrophenyl and pyrazole moieties Enhanced π-π stacking potential; nitro group adds redox activity Energetic materials, dyes

Key Observations :

  • Electronic Effects: The phenol group in 5-Aminomethyl-2-pyridin-2-yl-phenol likely increases acidity (pKa ~8–10) compared to nitrile- or carboxylic acid-containing analogs, influencing solubility and interaction with biological targets .
  • Reactivity: The aminomethyl group offers nucleophilic reactivity distinct from nitriles (e.g., in ’s compound) or nitro groups (, Item 8), enabling reductive alkylation or Schiff base formation.
  • Steric Considerations : The pyridin-2-yl group’s planar structure may facilitate metal coordination or π-stacking interactions, similar to nitrophenyl-substituted pyrazoles .
Pharmacological Potential

Compounds with pyridine-phenol hybrids (e.g., ’s spiroindole-piperidine derivative) are often explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The aminomethyl group in the target compound could enhance binding affinity via additional hydrogen-bonding interactions .

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